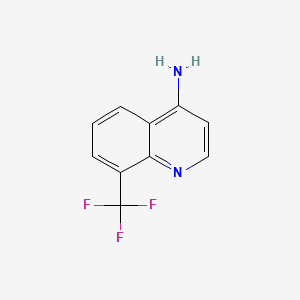

2-Amino-5-fluoropyridine

Vue d'ensemble

Description

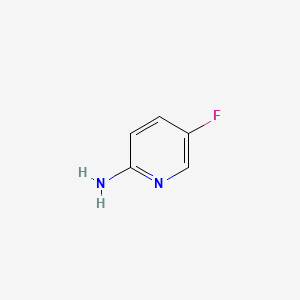

2-Amino-5-fluoropyridine is a compound of significant interest in various fields of chemistry and pharmacology. It serves as an important intermediate in the synthesis of pharmaceuticals, such as LBM415, a peptide deformylase inhibitor . The compound contains both amino and fluorine substituents on the pyridine ring, which contribute to its unique chemical properties and reactivity.

Synthesis Analysis

Several methods have been developed for the synthesis of 2-amino-5-fluoropyridine. One approach involves the diazotization of 2-acetamido-5-aminopyridine followed by solventless thermolysis and hydrolysis, yielding a 66% overall yield . Another method uses 2-aminopyridine as a starting material, undergoing a series of reactions including nitrification, amino acetylation, reduction of nitro, diazolization, Schiemann reaction, and hydrolysis of acetyl, which simplifies experimental operations and improves yield and purity . Additionally, a transition-metal-free synthesis from 2-fluoropyridine and acetamidine hydrochloride has been reported, offering high yield and chemoselectivity .

Molecular Structure Analysis

The molecular structure of 2-amino-5-fluoropyridine has been studied in the context of its coordination with copper(II) ions. The resulting complex, bis(2-amino-5-fluoropyridinium) tetrachlorocuprate(II), crystallizes in the monoclinic space group P21/c and exhibits a layered distorted honeycomb structure with potential magnetic interactions .

Chemical Reactions Analysis

2-Amino-5-fluoropyridine can undergo selective fluorination reactions with high regioselectivity, as demonstrated by the transformation of 3-fluoro-substituted pyridine derivatives into fluorinated zolimidine . Furthermore, the compound has been used in the radiosynthesis of 2-amino-5-[18F]fluoropyridines via a palladium-catalyzed amination sequence, highlighting its versatility in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-fluoropyridine are influenced by the presence of the amino and fluorine groups on the pyridine ring. These substituents affect the compound's reactivity, solubility, and potential for forming complexes with metals, as seen in the synthesis of the copper(II) complex . The melting point of the synthesized 2-amino-5-fluoropyridine has been reported, and its structure confirmed by 1H-NMR and IR spectroscopy .

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

2-Amino-5-fluoropyridine is a significant intermediate in pharmaceutical synthesis. Its importance is highlighted in the synthesis of LBM415, a peptide deformylase inhibitor. A novel route for synthesizing 2-amino-5-fluoropyridine has been proposed, which simplifies experimental operations and solves problems of low yield and purity found in previous methods. This new approach includes stages like nitrification, amino acetylation, reduction of nitro, diazolization, Schiemann reaction, and hydrolysis of acetyl, leading to a more efficient synthesis process (Chen Ying-qi, 2008).

In Radiosynthesis

2-Amino-5-fluoropyridines labeled with Fluorine-18 have been synthesized for potential use in medical imaging, specifically in Positron Emission Tomography (PET). A new synthesis approach using palladium-catalyzed reactions with various amines has been developed, demonstrating the compound's versatility and potential in radiolabeled imaging applications (M. Pauton et al., 2019).

Mécanisme D'action

Fluorinated pyridines have been used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTXQLYMECWULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944331 | |

| Record name | 5-Fluoropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-fluoropyridine | |

CAS RN |

21717-96-4 | |

| Record name | 5-Fluoropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Amino-5-fluoropyridine in pharmaceutical research?

A1: 2-Amino-5-fluoropyridine is a crucial building block in synthesizing LBM415. [ [] ] LBM415 is a peptide deformylase inhibitor, a class of compounds showing promise as antibacterial agents. [ [] ]

Q2: Can you describe a novel synthesis route for 2-Amino-5-fluoropyridine and its advantages?

A2: A novel synthesis route utilizes 2-aminopyridine as the starting material. [ [, ] ] This method involves nitrification, amino acetylation, reduction of nitro group, diazotization, Schiemann reaction, and hydrolysis of the acetyl group to yield 2-Amino-5-fluoropyridine. [ [, ] ] Compared to previous methods, this route simplifies the process, avoids the need for synthesizing 2-chloro-5-aminopyridine, eliminates separation difficulties of intermediates, and ultimately achieves higher yield and purity of the final product. [ [, ] ]

Q3: What spectroscopic techniques are used to confirm the structure of 2-Amino-5-fluoropyridine?

A3: The structure of 2-Amino-5-fluoropyridine synthesized through the novel route has been verified using ¹H-NMR and IR spectroscopy. [ [, ] ]

Q4: Has 2-Amino-5-fluoropyridine been used in the synthesis of any other interesting compounds besides LBM415?

A4: Yes, 2-Amino-5-fluoropyridine has been used as a reactant in the synthesis of halogenated macrocycles like (FIO)3/4 and (ClIO)3/4. [ [] ] These macrocycles are studied for their potential in forming porous networks and inclusion complexes. [ [] ]

Q5: What challenges are associated with the traditional synthesis of 2-Amino-5-fluoropyridine?

A5: Traditional methods often involve the use of 2-chloro-5-aminopyridine as a starting material. [ [, ] ] These methods suffer from complexities in separating intermediate products, resulting in lower overall yield and purity of the final 2-Amino-5-fluoropyridine product. [ [, ] ]

Q6: What is the significance of the solvent used in the crystallization of halogenated macrocycles derived from 2-Amino-5-fluoropyridine?

A6: The choice of solvent during crystallization significantly impacts the structure of halogenated macrocycles derived from 2-Amino-5-fluoropyridine. [ [] ] For instance, using halogenated solvents leads to the formation of 1-D chains through halogen and hydrogen bonding interactions. [ [] ] Conversely, using Dimethyl Sulfoxide (DMSO) promotes the formation of solvent channels within the crystal structure. [ [] ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.